N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,3-dimethylbutanamide
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Overview
Description
Scientific Research Applications
Phosphoinositide-3-Kinase Inhibitors
Research into derivatives of the compound, specifically focusing on phosphoinositide-3-kinase (PI3K) inhibitors, has led to the development of analogs demonstrating significant in vitro efficacy. These analogs, designed by replacing the piperazine sulfonamide portion with aliphatic alcohols, have shown promising pharmacokinetic parameters and potential for therapeutic applications in targeting PI3Kα, a critical enzyme involved in cellular functions such as growth, proliferation, and survival (Lanman et al., 2014).
Multifunctional Antioxidants
A study on analogs possessing free radical scavenger groups highlighted their potential in preventing or treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds were evaluated in vitro and showed protection against decreased cell viability and glutathione levels induced by oxidative stress, indicating their viability as multifunctional antioxidants (Jin et al., 2010).
Antiviral Study
Sulfonamide and urea derivatives of a related compound were synthesized and evaluated for their antiviral activity against an avian paramyxovirus. One of the sulfonamide derivatives showed three-fold higher antiviral activity than Ribavirin, suggesting potential for the development of new antiviral agents (Selvakumar et al., 2018).
Biological Screening
A series of derivatives was synthesized and screened for various biological activities including antibacterial, antifungal, and anthelmintic activity. Some compounds exhibited significant activity, indicating the potential for developing new therapeutic agents targeting these areas (Khan et al., 2019).
Antiproliferative Agents
A study on sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety demonstrated moderate to good antiproliferative activity against cancer cell lines. This suggests the compound’s derivatives could be promising lead compounds for antitumor agent development (Fu et al., 2017).
Mechanism of Action
Piperazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The presence of the fluorophenyl group might also contribute to its biological activity. Fluorine atoms are often incorporated into drug molecules to improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O3S/c1-19(2,3)15-18(24)21-9-4-14-27(25,26)23-12-10-22(11-13-23)17-7-5-16(20)6-8-17/h5-8H,4,9-15H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWOEIVKKPVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.